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Cat. No.: B147172
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This guide provides an in-depth analysis of the spectroscopic data for 2-Bromotetradecanoic

acid, a halogenated fatty acid of significant interest in biochemical research and as a synthetic

intermediate. The following sections detail the expected outcomes from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven
insights into experimental design and data interpretation for researchers, scientists, and

professionals in drug development.

Molecular Structure and Spectroscopic Overview

2-Bromotetradecanoic acid, also known as a-bromomyristic acid, is a derivative of the

saturated fatty acid, myristic acid, with a bromine atom at the alpha (C2) position. This

structural modification imparts unique chemical reactivity, making it a valuable tool in various

scientific applications. The precise characterization of this molecule is paramount for its

effective use, and this is achieved through a combination of spectroscopic techniques.

The molecular structure is as follows:

Caption: Molecular structure of 2-Bromotetradecanoic acid.
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This guide will now delve into the specifics of each major spectroscopic technique for the
comprehensive analysis of 2-Bromotetradecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 2-Bromotetradecanoic acid, both *H and 3C NMR are essential for confirming
the structure.

'H NMR Spectroscopy

Experimental Protocol: A typical *H NMR spectrum is acquired by dissolving approximately 5-10
mg of the sample in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs),
containing tetramethylsilane (TMS) as an internal standard (0O ppm). The spectrum is recorded
on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal
dispersion.

Data Interpretation: The *H NMR spectrum of 2-Bromotetradecanoic acid is expected to show
distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid proton
~11-12 Singlet (broad) 1H
(-COOH)
_ Methine proton at C2
~4.2 Triplet 1H
(-CHBr-)
) Methylene protons at
~2.2 Multiplet 2H
C3 (-CH2-CHBr-)
Methylene protons of
~1.2-1.4 Multiplet (broad) 20H the long alkyl chain (-
(CH2)10-)
] Terminal methyl
~0.9 Triplet 3H

protons (-CHs)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b147172/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147172?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The downfield shift of the methine proton at C2 to around 4.2 ppm is a direct consequence of
the deshielding effect of the adjacent electronegative bromine atom. The broad singlet for the
carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.

3C NMR Spectroscopy

Experimental Protocol: For 13C NMR, a more concentrated sample (20-50 mg in 0.5-0.7 mL of
CDCIs) is typically used, and the spectrum is acquired on a spectrometer operating at 75 MHz
or higher. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series
of singlets, one for each unique carbon atom.

Data Interpretation: The 3C NMR spectrum provides complementary information to the *H
NMR, confirming the carbon backbone.

Chemical Shift (6, ppm) Assighment

~175 Carboxylic acid carbon (-COOH)

~45 Methine carbon at C2 (-CHBr)

~34 Methylene carbon at C3

~22-32 Methylene carbons of the long alkyl chain
~14 Terminal methyl carbon

The presence of the bromine atom at the alpha position significantly shifts the C2 carbon to
approximately 45 ppm. The exact chemical shifts of the long alkyl chain carbons can be very
close and may require higher field instruments for complete resolution.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectroscopy is a rapid and simple technique for identifying
functional groups. A common method for solid samples like 2-Bromotetradecanoic acid is to
prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr
powder and pressed into a transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of 2-Bromotetradecanoic acid is dominated by
absorptions from the carboxylic acid group and the long alkyl chain.[1]
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Functional Group

Frequency (cm~?) Intensity .

Assignment

O-H stretch of the carboxylic
2500-3300 Broad, Strong _

acid (hydrogen-bonded)
~2920, ~2850 Strong C-H stretch of the alkyl chain

C=0 stretch of the carboxylic
~1710 Strong )

acid
~1465 Medium C-H bend of the CHz groups

i C-O stretch of the carboxylic

~1290 Medium )

acid

) O-H bend (out-of-plane) of the

~930 Broad, Medium ] o

carboxylic acid dimer
~650 Medium-Weak C-Br stretch

The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[1][2]
The strong carbonyl absorption around 1710 cm~! confirms the presence of the acid
functionality. The C-Br stretch is typically weak and falls in the fingerprint region, but its
presence is consistent with the structure.

Mass Spectrometry (MS)

Experimental Protocol: For a fatty acid derivative like 2-Bromotetradecanoic acid, Gas
Chromatography-Mass Spectrometry (GC-MS) with electron ionization (El) is a common
analytical technique. The carboxylic acid is often derivatized, for example, to its methyl ester, to
improve its volatility for GC analysis. The sample is injected into the GC, where it is vaporized
and separated from other components before entering the mass spectrometer.

Data Interpretation: The mass spectrum provides information about the molecular weight and
fragmentation pattern of the molecule. For 2-Bromotetradecanoic acid (molecular weight
~307 g/mol), the EI mass spectrum is expected to show a molecular ion peak (M*) and several
characteristic fragment ions. A key feature will be the isotopic pattern of bromine (°Br and 81Br
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are in an approximate 1:1 ratio), which will result in M* and M+2 peaks of nearly equal

intensity.[3]
miz Proposed Fragment
306/308 [M]*, molecular ion
227 [M - Br]*, loss of bromine radical
289/291 [M - H20]*, loss of water
45 [COOH]*

Fragmentation Pathway:

C14H27BrO2+
(m/z 306/308)

McLafferty
Rearrangement

[M - Br]+ [M - COOH]+ [COOH]+
(miz 227) (m/z 261/263) (m/z 45)

Click to download full resolution via product page
Caption: Proposed key fragmentation pathways for 2-Bromotetradecanoic acid in EI-MS.

The loss of the bromine atom is a common fragmentation pathway for alkyl bromides. Another
significant fragmentation is the loss of the carboxylic acid group.

Summary of Spectroscopic Data

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=10520-81-7&Units=SI&cMS=on
https://www.benchchem.com/product/b147172/docs?utm_src=pdf-body-img#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/product/b147172/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-bromotetradecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147172?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Key Features and Observations

- Broad singlet ~11-12 ppm (COOH).- Triplet
1H NMR ~4.2 ppm (CHBr).- Characteristic signals for the

long alkyl chain.

- Carbonyl carbon ~175 ppm.- Alpha-carbon
13C NMR attached to bromine ~45 ppm.- Signals for the

long alkyl chain carbons.

- Very broad O-H stretch (2500-3300 cm™1).-
IR Strong C=0 stretch (~1710 cm~1).- Strong C-H
stretches (~2920, 2850 cm™1).

- Molecular ion peaks at m/z 306/308 (due to Br
MS (EI) isotopes).- Characteristic fragment at m/z 227
(loss of Br).

This comprehensive spectroscopic analysis provides a robust framework for the unequivocal
identification and characterization of 2-Bromotetradecanoic acid, ensuring its quality and
suitability for research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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